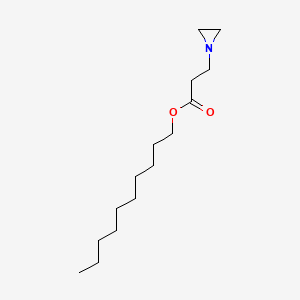![molecular formula C21H28N7O17P3 B13819417 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid adenine dinucleotide phosphate sodium salt is a compound that plays a crucial role in cellular signaling and metabolic processes. It is a derivative of nicotinic acid adenine dinucleotide phosphate, which is known for its ability to mobilize calcium ions within cells. This compound is involved in various biochemical pathways and is essential for maintaining cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid adenine dinucleotide phosphate sodium salt typically involves enzymatic reactions. One common method is the base-exchange reaction catalyzed by ADP-ribosyl cyclase family members, such as CD38. This reaction involves the exchange of nicotinamide with nicotinic acid to form nicotinic acid adenine dinucleotide phosphate .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce the necessary enzymes. The enzymatic synthesis is preferred due to its specificity and efficiency in producing high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinic acid adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, where it can be reduced or oxidized, playing a role in cellular respiration and energy production.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of specific enzymes that facilitate the exchange of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial intermediates in metabolic pathways .
Applications De Recherche Scientifique
Nicotinic acid adenine dinucleotide phosphate sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
Nicotinic acid adenine dinucleotide phosphate sodium salt exerts its effects by mobilizing calcium ions within cells. It binds to and opens calcium channels on intracellular organelles, leading to an increase in intracellular calcium concentration. This calcium release modulates various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Comparaison Avec Des Composés Similaires
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar in structure but contains a nicotinamide group instead of nicotinic acid.
Nicotinamide Adenine Dinucleotide (NAD): Another closely related compound that plays a central role in cellular metabolism and redox reactions.
Nicotinic Acid Adenine Dinucleotide (NAAD): A related analog used in studying enzyme specificity and kinetics.
Uniqueness: Nicotinic acid adenine dinucleotide phosphate sodium salt is unique due to its potent ability to mobilize calcium ions, making it one of the most effective calcium-mobilizing second messengers. This property distinguishes it from other similar compounds and highlights its importance in cellular signaling .
Propriétés
Formule moléculaire |
C21H28N7O17P3 |
|---|---|
Poids moléculaire |
743.4 g/mol |
Nom IUPAC |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20?,21-/m1/s1 |
Clé InChI |
XJLXINKUBYWONI-YQLVUHNVSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


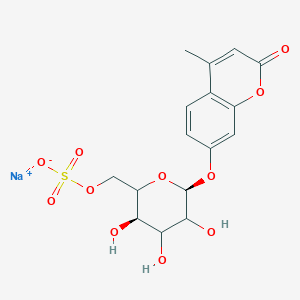
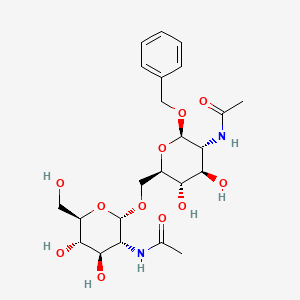
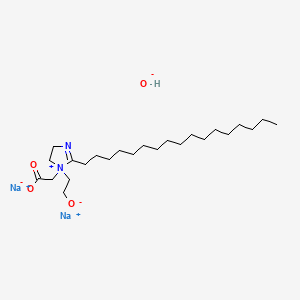

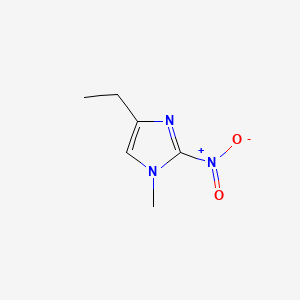

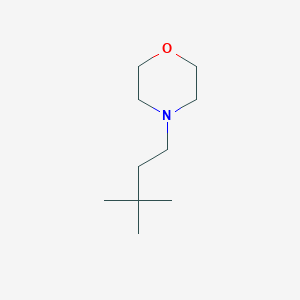
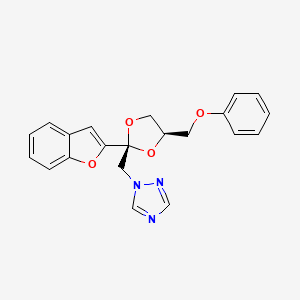
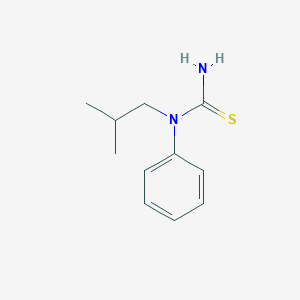
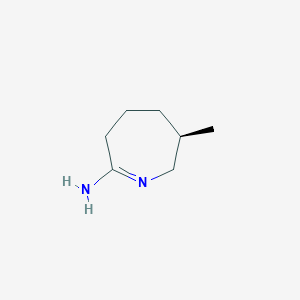
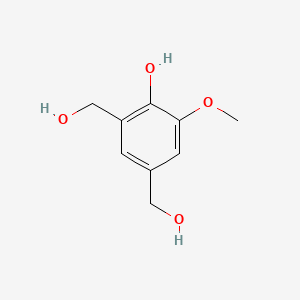
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)

